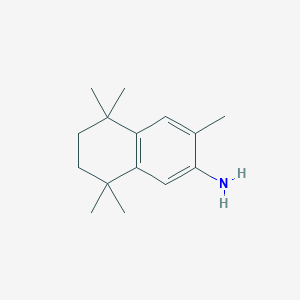

3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-amine

Vue d'ensemble

Description

“3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-amine” is a compound that has been studied for its potential as a retinoid X receptor (RXR) partial agonist . It has been reported to show a significant antidiabetes effect in the KK-A(y) type 2 diabetes model mice, with reduced side effects compared to RXR full agonists .

Synthesis Analysis

The synthesis of this compound and its analogues has been described in several studies . These reports describe the synthesis of analogues of 4-[1-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydro-2-naphthyl)ethynyl]benzoic acid, commonly known as bexarotene, and their analysis in acting as RXR-specific agonists .Molecular Structure Analysis

The molecular formula of this compound is C15H23N . The InChI code is 1S/C15H23N/c1-10-8-11-12(9-13(10)16)15(4,5)7-6-14(11,2)3/h8-9H,6-7,16H2,1-5H3 . The canonical SMILES is CC1=CC2=C(C=C1N)C(CCC2©C)©C .Physical And Chemical Properties Analysis

The molecular weight of the compound is 217.35 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . The compound has a rotatable bond count of 0 . The exact mass and monoisotopic mass are both 217.183049738 g/mol . The topological polar surface area is 26 Ų .Applications De Recherche Scientifique

Synthesis of Biologically Active Derivatives

A building block for synthesizing biologically active derivatives, such as the retinoid agonist disila-bexarotene, has been developed using a derivative of 3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalen-2-amine. This showcases its potential in the development of new drugs and odorants (Büttner, Nätscher, Burschka, & Tacke, 2007).

Tumor Inhibitory and Antioxidant Activities

Research indicates that derivatives of this compound exhibit significant tumor inhibitory and antioxidant activities. This positions these compounds as potential therapeutic agents in cancer treatment and as antioxidants (Hamdy, Anwar, Abu-Zied, & Awad, 2013).

Modulation of Macrophage Activity

Novel derivatives of this compound have been shown to modulate nitric oxide production and proliferation in macrophage cells, indicating potential applications in immune response regulation (Gurkan, Karabay, Buyukbingol, & Buyukbingol, 2011).

Potential in CNS Disease Treatment

A study on the synthesis of fluorine-18-labeled analogues of this compound for PET imaging of retinoid X receptor suggests its potential use in central nervous system disease treatment (Wang, Davis, Gao, & Zheng, 2014).

Application in RXR Agonism and Cancer Therapy

Modifications of this compound have led to compounds showing potential as selective retinoid X receptor agonists, useful in the context of cancer therapy (Heck et al., 2016).

Mécanisme D'action

Target of Action

The primary target of 3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-amine is the Retinoid X Receptor (RXR) . RXR is a type of nuclear receptor that regulates the expression of genes involved in cell differentiation, development, and metabolism .

Mode of Action

This compound interacts with RXR by binding to its ligand-binding domain. This binding induces a conformational change in RXR, allowing it to form heterodimers with other nuclear receptors. The RXR-ligand complex then binds to specific DNA sequences, leading to the transcription of target genes .

Biochemical Pathways

The activation of RXR by this compound affects various biochemical pathways. These include pathways involved in lipid metabolism, inflammation, and apoptosis. The downstream effects of these pathways contribute to the overall biological activity of the compound .

Result of Action

The molecular and cellular effects of this compound’s action are diverse, given the wide range of genes regulated by RXR. These effects can include changes in cell differentiation and proliferation, lipid metabolism, and inflammatory responses .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N/c1-10-8-11-12(9-13(10)16)15(4,5)7-6-14(11,2)3/h8-9H,6-7,16H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDQSUCPZRPRYLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1N)C(CCC2(C)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40280546 | |

| Record name | 3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40280546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116233-17-1 | |

| Record name | 3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40280546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2H-Benzo[d][1,2,3]triazol-2-yl)acetonitrile](/img/structure/B169581.png)

![5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-4-one](/img/structure/B169586.png)